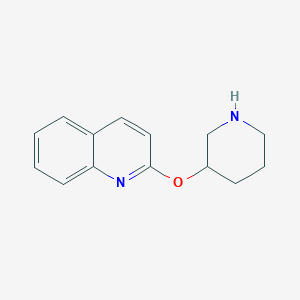

2-(Piperidin-3-yloxy)-quinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-piperidin-3-yloxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-2-6-13-11(4-1)7-8-14(16-13)17-12-5-3-9-15-10-12/h1-2,4,6-8,12,15H,3,5,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNLZCYJQALNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy would be used to identify and distinguish the different types of hydrogen atoms (protons) in 2-(Piperidin-3-yloxy)-quinoline. The spectrum would show distinct signals for the protons on the quinoline (B57606) ring and the piperidine (B6355638) ring.

Expected Chemical Shifts (δ):

Quinoline Protons: The aromatic protons on the quinoline ring would typically appear in the downfield region, approximately between δ 7.0 and 8.5 ppm. derpharmachemica.com The exact shifts would be influenced by the electron-donating effect of the ether oxygen. The proton at position 3, adjacent to the ether linkage, would show a characteristic shift.

Piperidine Protons: The protons on the piperidine ring would be found in the more upfield region. The methine proton on the carbon bearing the oxygen (C3') would likely be the most downfield of the piperidine signals, due to the deshielding effect of the oxygen atom. The other methylene (B1212753) protons would appear as complex multiplets. chem-soc.si The N-H proton of the piperidine would be a broad signal whose position is dependent on solvent and concentration.

Spin-Spin Coupling (J): The coupling patterns (singlet, doublet, triplet, multiplet) would reveal the connectivity between adjacent protons, helping to assign specific signals to their positions on both the quinoline and piperidine rings. researchgate.net

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

Expected Chemical Shifts (δ):

Quinoline Carbons: The carbon atoms of the quinoline ring would resonate in the aromatic region (δ 110-165 ppm). The carbon atom directly attached to the ether oxygen (C2) would be significantly shifted downfield. rsc.orgjocpr.com

Piperidine Carbons: The carbons of the piperidine ring would appear in the aliphatic region (δ 20-70 ppm). google.com The carbon atom bonded to the oxygen (C3') would be the most downfield in this group, typically in the δ 60-80 ppm range.

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be essential. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the proton-proton connectivities within the quinoline and piperidine spin systems separately.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It is a powerful tool for assigning carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying the connectivity between different parts of the molecule, such as linking the quinoline and piperidine moieties through the ether bond, and for assigning quaternary (non-protonated) carbon atoms.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

HRMS would be used to measure the exact mass of the molecular ion ([M+H]⁺) of this compound with high precision (typically to four decimal places). This exact mass measurement would either confirm or deny the expected molecular formula, C₁₄H₁₆N₂O, providing definitive evidence of the compound's elemental composition.

In an MS/MS experiment, the molecular ion is isolated and then fragmented. Analyzing the resulting fragment ions provides valuable structural information.

Expected Fragmentation:

A primary and characteristic fragmentation would likely be the cleavage of the C-O ether bond.

This could result in a fragment ion corresponding to the 2-hydroxyquinoline (B72897) cation or the piperidin-3-yl cation.

Another common fragmentation pathway for piperidine-containing compounds is the loss of the piperidine ring itself, leading to a charged quinoline-containing fragment. Analysis of these pathways helps to confirm the connectivity of the molecular structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. smu.edu The resulting spectra provide a molecular fingerprint, allowing for the identification of specific functional groups and structural motifs. For this compound, the spectra would be a composite of the vibrations from the quinoline ring, the piperidine ring, and the linking ether group.

The analysis of IR and Raman spectra of quinoline derivatives, often supported by Density Functional Theory (DFT) calculations, allows for the unambiguous characterization of their primary vibrational bands. researchgate.net Although the spectra of structurally similar quinolines can exhibit significant wavenumber shifts, certain characteristic bands can be identified. researchgate.net

Expected Vibrational Modes for this compound:

Quinoline Ring Vibrations: The quinoline system, a fused benzene (B151609) and pyridine (B92270) ring, exhibits a series of characteristic vibrations. researchgate.netwikipedia.org These include C-H stretching vibrations typically above 3000 cm⁻¹, and a complex series of C=C and C=N ring stretching vibrations in the 1650-1400 cm⁻¹ region. researchgate.net The C=N stretch of the quinoline ring is expected in the range of 1569–1572 cm⁻¹. Vibrations belonging to the quinoline ring are crucial as they can be selectively studied for interactions. researchgate.net

Piperidine Ring Vibrations: The piperidine ring, a saturated heterocycle, has a preferred chair conformation. wikipedia.orgacs.org Its spectroscopic signature is dominated by C-H stretching of the methylene (–CH₂) groups just below 3000 cm⁻¹, along with scissoring (approx. 1450 cm⁻¹), wagging, and twisting vibrations in the 1350-1150 cm⁻¹ region. wikipedia.org

Ether Linkage: A key feature for this molecule is the aryl-alkyl ether linkage (C-O-C). This group is expected to produce strong, characteristic asymmetric and symmetric stretching bands. The asymmetric C-O-C stretching vibration typically appears in the 1275-1200 cm⁻¹ region, while the symmetric stretch is found at lower wavenumbers, around 1075-1020 cm⁻¹.

C-N Vibrations: The C-N stretching vibration corresponding to the piperidine-quinoline linkage is anticipated between 1043–1053 cm⁻¹.

The following table summarizes the anticipated key vibrational bands for this compound based on data from analogous structures.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Source |

| Aromatic C-H Stretch | Quinoline | > 3000 | General |

| Aliphatic C-H Stretch | Piperidine (CH₂) | < 3000 | wikipedia.org |

| C=C / C=N Ring Stretch | Quinoline | 1650 - 1400 | researchgate.net |

| CH₂ Scissoring | Piperidine | ~1450 | wikipedia.org |

| Asymmetric C-O-C Stretch | Aryl-alkyl ether | 1275 - 1200 | General |

| C-N Stretch | Piperidine-Quinoline | 1043 - 1053 | |

| Symmetric C-O-C Stretch | Aryl-alkyl ether | 1075 - 1020 | General |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is used to determine the empirical formula of a newly synthesized compound and to confirm its purity by comparing the experimentally obtained percentages with the theoretically calculated values. This method is standard for the characterization of quinoline and piperidine derivatives. nih.govderpharmachemica.comresearchgate.net

For this compound, the molecular formula is C₁₄H₁₆N₂O. The theoretical elemental composition can be calculated based on its molecular weight (228.29 g/mol ).

The comparison between the calculated and found values must be in close agreement for the structure to be confirmed.

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass of Compound ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 228.29 | 73.66 |

| Hydrogen | H | 1.008 | 228.29 | 7.06 |

| Nitrogen | N | 14.01 | 228.29 | 12.27 |

| Oxygen | O | 16.00 | 228.29 | 7.01 |

X-ray Crystallography for Solid-State Molecular Structure Determination (if available for related compounds)

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, analysis of closely related quinoline derivatives provides significant insight into the expected solid-state conformation.

For example, the crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate reveals detailed information about the quinoline core. nih.gov The quinoline ring system in this compound is essentially planar, and the analysis provides precise bond lengths, bond angles, and the dihedral angle between the quinoline and adjacent phenyl rings. nih.gov Such studies also identify intermolecular forces, like C–H⋯O hydrogen bonds, which dictate the crystal packing. nih.gov

These examples demonstrate that X-ray crystallography would be able to confirm the planarity of the quinoline ring in this compound, determine the conformation of the piperidine ring (likely a chair form), and precisely measure the bond angles and torsions of the crucial ether linkage.

The table below presents sample crystallographic data for a related quinoline derivative to illustrate the type of information obtained from such an analysis. nih.gov

| Parameter | Data for a Related Compound (C₂₀H₁₆BrNO₂) nih.gov |

| Crystal System | Orthorhombic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 14.0819 Å, b = 9.7470 Å, c = 24.0399 Å |

| Volume (V) | 3299.6 ų |

| Molecules per Unit Cell (Z) | 8 |

| Key Structural Feature | Dihedral angle between quinoline and phenyl ring is 25.44°. nih.gov |

| Intermolecular Forces | Molecules are linked via C–H⋯O hydrogen bonds forming chains. nih.gov |

Structure Activity Relationship Sar Studies of 2 Piperidin 3 Yloxy Quinoline and Analogues

Influence of Quinoline (B57606) Ring Substitutions on Biological Activity Profiles

The quinoline ring is a crucial pharmacophore in many biologically active compounds. nih.gov Variations in the substituents on this ring system, in terms of their position, electronic properties, and size, can profoundly alter the efficacy and selectivity of 2-(Piperidin-3-yloxy)-quinoline analogues.

The location of substituents on the quinoline nucleus is a critical determinant of biological activity. For instance, in a series of quinoline-piperidine analogues developed as antiplasmodial agents, the presence of a chlorine atom at the 7-position of the quinoline ring was found to be particularly beneficial for activity. nih.gov This highlights the specific spatial requirements of the target's binding pocket, where a substituent at one position may lead to a favorable interaction, while the same substituent at another position could be detrimental.

Research on other quinoline-based compounds has further underscored the importance of substitution patterns. For example, in a study of 4-aminoquinolines as α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was identified as an absolute necessity for activity. researchgate.net While not directly involving the 2-(Piperidin-3-yloxy) scaffold, this finding illustrates the principle that specific positions on the quinoline ring can be pivotal for target engagement.

The following table summarizes the observed effects of substituent position on the biological activity of quinoline derivatives from various studies.

| Substituent Position | Observed Effect on Biological Activity | Compound Series | Reference |

| C-7 | Chlorine substitution enhances antiplasmodial activity. | Quinoline-piperidines | nih.gov |

| C-3 | Substitution is essential for α2C-adrenoceptor antagonist activity. | 4-Aminoquinolines | researchgate.net |

For example, studies on gold(III) complexes with 8-substituted quinolines have shown that varying the electronic and steric properties of the substituent at the 8-position can modulate the stability and biological activity of the complexes. nih.gov This demonstrates that both electronic and steric factors are key considerations in the design of new quinoline-based compounds.

In the context of other heterocyclic systems, the impact of electronic effects is also well-documented. For instance, the basicity of amines, a key electronic property, is significantly influenced by the presence of nearby electron-withdrawing groups, which can reduce basicity through inductive effects. masterorganicchemistry.com This principle is directly applicable to the quinoline nitrogen and any nitrogen-containing substituents.

The table below provides examples of how electronic and steric effects of substituents can influence the properties of quinoline derivatives.

| Substituent Property | Effect | Example | Reference |

| Electronic | Modulates stability and biological activity. | Varying substituents at the 8-position of quinoline in gold(III) complexes. | nih.gov |

| Electronic | Electron-withdrawing groups decrease the basicity of nearby nitrogen atoms. | General principle for amines. | masterorganicchemistry.com |

| Steric | Influences fit within a biological target's binding site. | Substituents at the 8-position of quinoline in gold(III) complexes. | nih.gov |

Role of the Piperidin-3-yloxy Moiety in Target Interactions

The basicity of the piperidine (B6355638) nitrogen is a key factor in how this compound analogues interact with their biological targets. At physiological pH, this nitrogen can exist in a protonated (positively charged) or unprotonated (neutral) state. The protonation state is crucial for forming ionic bonds or salt bridges with acidic amino acid residues, such as aspartic acid or glutamic acid, within a receptor's binding pocket. nih.gov

For instance, in a study of dual histamine (B1213489) H3 and sigma-1 receptor ligands, the protonated piperidine moiety was found to be essential for forming a salt bridge with a glutamic acid residue in the sigma-1 receptor binding pocket, which was responsible for the high biological activity of the ligands. nih.gov The pKa value of the piperidine nitrogen, which determines its tendency to be protonated, is therefore a critical parameter. Generally, sp3-hybridized nitrogens, like that in piperidine, are more basic than sp2-hybridized nitrogens found in aromatic rings like pyridine (B92270). masterorganicchemistry.com

The following table illustrates the importance of piperidine nitrogen basicity and protonation in ligand-receptor interactions.

| Factor | Mechanism | Significance | Example | Reference |

| Nitrogen Basicity | Determines the likelihood of protonation at physiological pH. | Higher basicity leads to a greater proportion of protonated species available for ionic interactions. | The sp3-hybridized nitrogen in piperidine is more basic than the sp2-hybridized nitrogen in pyridine. | masterorganicchemistry.com |

| Protonation State | A positive charge allows for the formation of salt bridges with negatively charged amino acid residues. | Essential for high-affinity binding to certain receptors. | Protonated piperidine forms a crucial salt bridge with Glu172 in the σ1 receptor binding pocket. | nih.gov |

The piperidin-3-yloxy group contains a chiral center at the 3-position of the piperidine ring. This means that this compound can exist as two different stereoisomers (enantiomers), which are non-superimposable mirror images of each other. The specific three-dimensional arrangement (stereochemistry) of this linkage can have a profound impact on how the molecule fits into a chiral binding site of a receptor.

Biological systems are inherently chiral, and as a result, different stereoisomers of a drug can exhibit significantly different pharmacological activities. One enantiomer may bind with high affinity and elicit a desired response, while the other may be less active or even produce unwanted side effects. Therefore, the stereoselective synthesis of the desired enantiomer is often a critical aspect of drug development. researchgate.net

Modifying the piperidine ring with additional substituents can further fine-tune the pharmacological properties of this compound analogues. These substitutions can affect the molecule's lipophilicity, conformation, and ability to form additional interactions with the target protein.

For example, in the development of P2Y14 receptor antagonists, various substitutions on a terminal piperidine moiety were explored. utmb.edu The introduction of different groups influenced the affinity of the compounds for the receptor. Similarly, in the design of α2C-adrenoceptor antagonists, substitutions on a piperazine (B1678402) ring (a related six-membered heterocycle) were found to have a significant and stereospecific beneficial effect on affinity and potency. researchgate.net These examples highlight the potential for optimizing activity by strategically placing substituents on the piperidine ring.

The table below provides examples of how substitutions on the piperidine ring can impact pharmacological activity.

| Substitution Strategy | Effect | Compound Series | Reference |

| Diverse substitutions on the piperidine moiety | Modulated receptor affinity. | P2Y14 Receptor Antagonists | utmb.edu |

| Substitution on a related piperazine ring | Significant and stereospecific beneficial effect on affinity and potency. | α2C-Adrenoceptor Antagonists | researchgate.net |

Significance of the Ether Linkage (Oxy-Bridge) in the Quinoline-Piperidine Intermolecular Interactions

The oxygen atom of the ether bridge is a key hydrogen bond acceptor. This capability allows it to form crucial hydrogen bonds with hydrogen bond donor residues, such as amino acids with hydroxyl or amine groups, within the binding pocket of a target protein. These interactions can significantly contribute to the binding affinity and stability of the ligand-receptor complex. For instance, in the context of kinase inhibition, where many quinoline-based compounds show activity, the ether oxygen can interact with backbone amides or specific side chains in the hinge region of the kinase.

Furthermore, the ether linkage provides a degree of conformational flexibility to the molecule. The rotational freedom around the C-O bonds allows the quinoline and piperidine rings to adopt various spatial orientations. This flexibility can be advantageous, enabling the molecule to adapt its conformation to the specific topology of the binding site, a concept known as "induced fit." However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding. Therefore, the optimal degree of conformational constraint is a key consideration in SAR studies.

The length and nature of the linker are also critical. The single-atom ether bridge in this compound positions the two heterocyclic rings at a specific distance and orientation relative to each other. Altering this linker, for example, by introducing a longer alkyl chain or replacing the ether with a different functional group (e.g., an amine, amide, or thioether), would drastically change the molecule's three-dimensional shape and its interaction profile with a target. Bioisosteric replacement of the ether linkage is a common strategy in medicinal chemistry to modulate properties such as solubility, metabolic stability, and target selectivity. For example, replacing the ether oxygen with a sulfur atom to create a thioether analogue would alter the bond angle, length, and electronic properties of the linker, potentially leading to a different binding mode or affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational approach to systematically correlate the structural or physicochemical properties of a series of compounds with their biological activities. For this compound and its analogues, QSAR studies can provide invaluable insights into the key molecular descriptors that govern their therapeutic effects, thereby guiding the design of new derivatives with enhanced potency and selectivity.

Ligand-Based and Structure-Based Computational Approaches to SAR

Both ligand-based and structure-based computational methods are instrumental in elucidating the SAR of this compound analogues.

Ligand-based approaches are employed when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of molecules with known activities, it is possible to build a predictive model. For a series of this compound analogues, this would involve calculating a wide range of molecular descriptors, including:

Electronic descriptors: such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which can describe the molecule's ability to engage in electrostatic interactions.

Steric descriptors: like molecular weight, volume, and surface area, which relate to the size and shape of the molecule and its fit within a binding pocket.

Hydrophobic descriptors: such as the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity and its ability to cross cell membranes and interact with hydrophobic pockets.

Topological descriptors: which describe the connectivity and branching of the molecule.

These descriptors can then be used to develop a mathematical model, often using techniques like multiple linear regression (MLR) or partial least squares (PLS), that correlates the descriptors with the observed biological activity.

Structure-based approaches , on the other hand, are utilized when the 3D structure of the target protein is available, for instance, from X-ray crystallography or NMR spectroscopy. Molecular docking is a primary technique in this category. In the context of this compound, docking simulations could be used to predict the binding mode and affinity of different analogues within the active site of a target protein. These studies can reveal specific interactions, such as hydrogen bonds formed by the ether oxygen or the piperidine nitrogen, and π-π stacking interactions involving the quinoline ring. The insights gained from docking can explain the observed SAR and guide the design of new compounds with improved interactions.

The table below illustrates a hypothetical dataset that could be used for a QSAR study of this compound analogues, where modifications are made to the quinoline and piperidine rings.

| Compound ID | R1-Substituent (Quinoline) | R2-Substituent (Piperidine) | LogP | Molecular Weight | Biological Activity (IC50, µM) |

| 1 | H | H | 3.2 | 242.3 | 1.5 |

| 2 | 6-Cl | H | 3.9 | 276.7 | 0.8 |

| 3 | 6-OCH3 | H | 3.0 | 272.3 | 1.2 |

| 4 | H | 4-F | 3.3 | 260.3 | 1.0 |

| 5 | 6-Cl | 4-F | 4.0 | 294.7 | 0.5 |

This table contains hypothetical data for illustrative purposes.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another powerful ligand-based technique that focuses on identifying the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological activity. For this compound, a pharmacophore model could be developed based on a set of active analogues.

The key pharmacophoric features for this scaffold might include:

A hydrogen bond acceptor (the ether oxygen).

A hydrogen bond acceptor/donor (the piperidine nitrogen, depending on its protonation state).

An aromatic ring (the quinoline system).

A hydrophobic feature associated with the quinoline ring.

A positive ionizable feature (the piperidine nitrogen at physiological pH).

Once a statistically validated pharmacophore model is generated, it can be used as a 3D query to search large chemical databases in a process called virtual screening . This allows for the rapid identification of novel compounds from vast libraries that possess the desired pharmacophoric features and are therefore likely to be active. These "hits" can then be acquired or synthesized and subjected to biological testing, significantly accelerating the drug discovery process.

The table below outlines a potential pharmacophore model for this compound derivatives.

| Pharmacophoric Feature | Location in Scaffold | Role in Binding |

| Aromatic Ring | Quinoline nucleus | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor | Ether oxygen | Interaction with H-bond donors |

| Positive Ionizable | Piperidine Nitrogen | Electrostatic interactions, H-bonding |

| Hydrophobic Group | Substituents on quinoline | Enhanced binding in hydrophobic pockets |

This table represents a hypothetical pharmacophore model.

Preclinical Biological Activity and Mechanism of Action Studies

Evaluation of Biological Targets and Pathways

Enzyme Inhibition Studies (e.g., Cholinesterases, Kinases, Phosphodiesterases)

Cholinesterases: Derivatives of the quinoline-piperidine scaffold have been identified as potent inhibitors of cholinesterases, enzymes critical in the progression of Alzheimer's disease. A series of piperidinyl-quinoline acylhydrazones were synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov In one study, compound 8c emerged as a leading candidate for AChE inhibition with an IC₅₀ value of 5.3 ± 0.51 µM, approximately three times more potent than the standard drug neostigmine. nih.gov Another compound, 8g , was a highly potent and selective inhibitor of BChE, with an IC₅₀ value of 1.31 ± 0.05 µM. nih.gov

Similarly, hybrid quinoline-thiosemicarbazones incorporating a piperidine (B6355638) ring have demonstrated significant cholinesterase inhibition. nih.govmdpi.com One such derivative, 5b , showed promise with an IC₅₀ value of 0.12 ± 0.02 μM against AChE, which is five times more potent than the reference drug galantamine. nih.govmdpi.com Kinetic studies revealed a competitive mode of inhibition for these compounds. mdpi.com The strategic combination of the quinoline (B57606), piperidine, and acyl hydrazone or thiosemicarbazone pharmacophores appears to be a favorable approach for generating potent cholinesterase inhibitors. nih.govnih.gov

Kinases: The PIM (Proviral Integration Moloney) kinases are a family of serine/threonine kinases implicated in various cancers, making them an attractive target for drug development. nih.govnih.gov New pyridine-quinoline hybrids featuring a piperidin-1-yl moiety have been designed and synthesized as PIM-1 kinase inhibitors. nih.govekb.eg Studies have shown that these compounds can act as both competitive and non-competitive inhibitors of PIM-1 kinase, induce apoptosis, and activate caspase 3/7 in cancer cell lines. nih.gov The quinoline core is considered a privileged scaffold for designing PIM kinase inhibitors. nih.gov

Phosphodiesterases: Currently, there is limited publicly available research specifically investigating the inhibitory activity of 2-(Piperidin-3-yloxy)-quinoline or its close analogs on phosphodiesterase (PDE) enzymes.

Receptor Modulation (e.g., Histamine (B1213489) Receptors, Sigma Receptors)

Histamine Receptors: Structurally related analogs, specifically 8-(piperidin-4-yloxy)quinoline derivatives, have been developed as potent and selective antagonists of the human histamine H1 receptor. nih.govresearchgate.net A series of these quinoline-based sulfonamides were designed for potential use in treating allergic rhinitis. nih.gov One particular sulfonamide derivative, 33b , demonstrated a high affinity for the H1 receptor and a long duration of action in preclinical models. nih.govresearchgate.net Furthermore, other research has identified the 8-hydroxyquinoline (B1678124) scaffold as a blocker of the histamine H2 receptor, suggesting that the quinoline core can be tailored to target different histamine receptor subtypes. nih.gov

Sigma Receptors: While direct studies on this compound are scarce, research into related structures suggests potential activity at sigma receptors. Dual-acting ligands targeting both the histamine H3 receptor and the sigma-1 (σ1) receptor have been developed from piperidine-based scaffolds. This indicates that the piperidine moiety within the quinoline-piperidine framework could be a critical structural feature for interacting with sigma receptors, which are involved in various central nervous system processes.

Interference with Cellular Processes (e.g., Aβ Aggregation, Multidrug Resistance Reversal)

Aβ Aggregation: There is currently no specific information available in the reviewed literature regarding the ability of this compound to interfere with the aggregation of amyloid-beta (Aβ) peptides, a key process in Alzheimer's disease.

Multidrug Resistance Reversal: Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.govfrontiersin.org Several novel quinoline derivatives have been identified as potent P-gp inhibitors capable of reversing MDR in cancer cells. nih.govfrontiersin.orgnih.gov For instance, the quinoline compound 160a (8-(3-methoxybenzyloxy) quinoline-2-carbaldehyde) was shown to reverse the MDR phenotype in P-gp-overexpressing tumor cells by inhibiting the pump's drug efflux function. nih.govnih.gov Another series of quinoline derivatives developed from the lead compound NSC23925 also demonstrated potent P-gp inhibition. frontiersin.org The derivative YS-7a was found to suppress the P-gp transport function by stimulating its ATPase activity without altering its expression levels. frontiersin.org These findings highlight the potential of the quinoline scaffold in developing agents that can be used in combination with conventional anticancer drugs to overcome resistance. nih.govfrontiersin.org

In Vitro Pharmacological Investigations

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antimycobacterial)

Antibacterial Activity: The quinoline-piperidine scaffold is a well-established feature in antibacterial agents. Numerous derivatives have been synthesized and tested against a variety of Gram-positive and Gram-negative bacteria. biointerfaceresearch.combiointerfaceresearch.com Quinoline-based hydroxyimidazolium hybrids have shown potent anti-staphylococcal activity; for example, hybrid 7b displayed a minimum inhibitory concentration (MIC) of 2 µg/mL against Staphylococcus aureus. nih.gov However, these same compounds demonstrated limited activity against Gram-negative bacteria. nih.gov Other studies on novel quinoline derivatives have reported excellent MIC values (ranging from 3.12 to 50 µg/mL) against strains like Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.govtandfonline.com The mechanism for some quinoline derivatives, such as HT61, involves depolarization of the bacterial cell membrane and disruption of the cell wall. researchgate.netasm.org

Antifungal Activity: Quinoline derivatives have also been evaluated for their antifungal properties. mdpi.com Quinoline-based hydroxyimidazolium hybrids demonstrated notable activity against Cryptococcus neoformans, with compounds 7c and 7d showing a MIC of 15.6 µg/mL. nih.gov Activity against other fungi like Candida and Aspergillus species was more moderate, with MICs around 62.5 µg/mL. nih.gov In other studies, newly synthesized fluorinated quinoline analogs showed good activity (>80% inhibition at 50 µg/mL) against Sclerotinia sclerotiorum. mdpi.com These findings suggest that the quinoline scaffold is a promising starting point for the development of new antifungal agents. nih.govresearchgate.net

Antimycobacterial Activity: The quinoline core is present in the anti-tuberculosis drug bedaquiline, highlighting its importance in combating mycobacterial infections. Several studies have explored quinoline-piperidine and related structures for antimycobacterial activity. nih.govmdpi.com Quinoline-based hydroxyimidazolium hybrids 7a and 7b were the most potent against Mycobacterium tuberculosis H37Rv in one study, with MIC values of 20 µg/mL and 10 µg/mL, respectively. nih.gov Other research on pyrrolo[1,2-a]quinoline (B3350903) derivatives also identified compounds with significant activity against both drug-sensitive (H37Rv) and multidrug-resistant (MDR) strains of M. tuberculosis. mdpi.com For example, compound 4j from this series was the most promising agent against H37Rv and MDR strains, with MICs of 8 µg/mL and 16 µg/mL, respectively. mdpi.com

Antiparasitic Activity (e.g., Antimalarial, Anti-Trypanosomal)

Antimalarial Activity: The quinoline ring is a classic pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a prime example. nih.gov Research into novel quinoline-piperidine scaffolds has yielded highly potent antiplasmodium agents. nih.govnih.gov A set of 4-aminoquinoline-piperidine conjugates showed excellent in vitro activity, with IC₅₀ values in the low nanomolar range against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of Plasmodium falciparum. nih.gov Specifically, five derivatives (11a-b and 16a-c ) had IC₅₀ values between 12–236 nM against the NF54 strain and 25–69 nM against the K1 strain, demonstrating their potential to overcome resistance. nih.gov These compounds were also found to be non-toxic to mammalian cells at their active concentrations. nih.gov

Anti-Trypanosomal Activity: Derivatives of the quinoline scaffold have also shown significant promise as agents against trypanosomal parasites, the causative agents of diseases like Human African Trypanosomiasis. plos.orgnih.gov A study on new amide derivatives of 3-aminoquinoline (B160951) reported nine compounds with potent antitrypanosomal activities, with IC₅₀ values in the range of 1–6 nM against Trypanosoma brucei gambiense. plos.orgnih.gov The most promising compounds, 11n and 11v , had an IC₅₀ of 1.0 nM, which is more potent than the reference drug melarsoprol (B1676173) (IC₅₀ 5 nM). plos.org Naphthoquinone derivatives have also been identified as having significant activity against Trypanosoma, suggesting that the broader quinone/quinoline class of compounds is a rich source for the discovery of new antiparasitic drugs. plos.orgunige.ch

Antiviral Activity5.2.4. Anti-inflammatory and Analgesic Potential5.2.5. Central Nervous System (CNS) Activities (e.g., Anticonvulsant, Antidepressant, Antipsychotic)5.2.6. Anticancer Activity against Various Cell Lines5.3. In Vivo Preclinical Models for Efficacy Assessment (non-human trials)5.3.1. Efficacy in Specific Disease Models5.3.2. Pharmacodynamic Markers in Animal Studies

Further research and publication of preclinical studies are necessary to elucidate the potential therapeutic value of this compound.

Elucidation of Molecular Mechanisms of Action

Target Identification and Validation

There is no specific information in the reviewed scientific literature identifying and validating the molecular target(s) of this compound. While related quinoline-based compounds have been shown to target enzymes such as cholinesterases or the parasite's heme detoxification pathway in malaria, and various kinases in cancer, the specific protein or biological molecule that this compound preferentially binds to has not been publicly disclosed or characterized.

Binding Site Analysis and Interaction Modes (e.g., π-π stacking)

Detailed analysis of the binding site and the specific molecular interactions of this compound with a biological target is not available. General chemical principles suggest that the quinoline ring could participate in π-π stacking interactions with aromatic amino acid residues within a protein's binding pocket. However, without an identified target, any description of binding modes remains purely speculative.

Modulation of Signal Transduction Pathways

There are no published studies that describe the modulation of specific signal transduction pathways by this compound. The effect of this compound on intracellular signaling cascades, which would be a downstream consequence of target engagement, has not been documented.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are essential for elucidating the electronic structure and related properties of molecules. These calculations are based on the principles of quantum mechanics and can predict various molecular attributes with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including atoms and molecules. nih.govscirp.org It is employed to determine kinetic and thermodynamic stability, perform structural calculations, and gain insights into molecular interactions. nih.gov For quinoline (B57606) and its derivatives, DFT calculations, often using the B3LYP method with a suitable basis set like 6-31+G(d,p), are utilized to optimize the molecular geometry. scirp.orgscirp.org This process determines the most stable three-dimensional arrangement of atoms, providing precise information on bond lengths, bond angles, and dihedral angles. scirp.org Such studies on the parent compound, quinoline, have shown good agreement between computed geometric parameters and experimental data. scirp.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter. nih.gov A smaller energy gap generally suggests higher chemical reactivity and lower kinetic stability. nih.gov For the parent quinoline molecule, the HOMO-LUMO energy gap has been calculated, indicating that charge transfer occurs within the molecule. scirp.org

Below is a table summarizing typical parameters calculated in a Frontier Molecular Orbital analysis.

| Parameter | Description | Typical Value for Quinoline |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.646 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.816 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.83 eV |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov MEP maps illustrate the electrostatic potential on the electron density surface, with different colors representing varying potential values. dergipark.org.tr Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are prone to nucleophilic attack. dergipark.org.tr Green and yellow areas represent intermediate or neutral potential. dergipark.org.tr This analysis is crucial for understanding intermolecular interactions and recognizing binding sites in biological systems. chemrxiv.orgrsc.org

Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability

Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in photonics and optoelectronics. rsc.org The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Key parameters for evaluating NLO properties include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov A large first-order hyperpolarizability value is indicative of a strong NLO response. nih.gov Computational methods, such as DFT, are employed to calculate these properties. nih.gov For many organic molecules, including quinoline derivatives, the presence of electron-donating and electron-accepting groups can enhance NLO properties by facilitating intramolecular charge transfer. nih.govtees.ac.uk

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are indispensable for predicting how a molecule might interact with biological macromolecules, such as proteins.

Ligand-Protein Docking for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.govsemanticscholar.org This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. researchgate.net For quinoline derivatives, docking studies have been performed to investigate their binding interactions with various protein targets, such as HIV reverse transcriptase and acetyl-CoA carboxylase, to predict their inhibitory potential. nih.govnih.gov The results of these simulations provide insights into the specific interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. semanticscholar.org

Molecular Dynamics (MD) Simulations for Conformational Stability and Flexibility

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the time-dependent behavior of a molecular system, offering deep insights into the conformational stability and flexibility of a molecule like 2-(Piperidin-3-yloxy)-quinoline. While specific MD studies on this exact compound are not extensively detailed in the public domain, the methodology is widely applied to similar quinoline derivatives to understand their structural dynamics, particularly in the context of their interaction with biological targets. nih.govmdpi.com

The process involves placing the molecule in a simulated physiological environment, typically a periodic box of water molecules, and applying a force field (e.g., CHARMM36) to calculate the forces between atoms. mdpi.com The system's trajectory over time is then simulated by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior over a set period, often ranging from nanoseconds to microseconds.

Key parameters analyzed during MD simulations to assess stability include:

Root-Mean-Square Deviation (RMSD): This metric is calculated for the atomic positions of the molecule throughout the simulation relative to a starting reference structure. A stable, low-fluctuation RMSD value over time suggests that the molecule has reached a stable conformation or equilibrium state. In studies of quinoline-based compounds, a stable RMSD trajectory is often used to confirm the stability of a ligand within a protein's binding site. mdpi.com

Root-Mean-Square Fluctuation (RMSF): This parameter measures the fluctuation of individual atoms or groups of atoms around their average position. Higher RMSF values indicate greater flexibility in specific regions of the molecule. For this compound, RMSF analysis would highlight the relative flexibility of the quinoline core versus the piperidine (B6355638) ring and the connecting ether linkage.

Hydrogen Bonds: Analysis of intramolecular and intermolecular hydrogen bonds can reveal stable conformations and interactions with the surrounding solvent.

For quinoline derivatives, MD simulations have been successfully used to confirm the stability of docked poses within enzyme active sites, with simulations often run for periods like 50 to 100 nanoseconds. nih.govmdpi.com The visual analysis of the simulation trajectory confirms that the protein's secondary structure and the ligand's conformation remain stable throughout the simulation, validating the initial docking predictions. mdpi.com

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These predictions are vital for interpreting experimental spectra and confirming the molecular structure.

Vibrational Frequencies (FT-IR and FT-Raman): Theoretical vibrational spectra are commonly calculated using DFT methods, such as the B3LYP functional, combined with a basis set like 6–311++G(d,p). researchgate.netnih.gov This approach first involves optimizing the molecule's geometry to find its lowest energy conformation. Subsequently, the vibrational frequencies are calculated.

Because theoretical calculations are typically performed on a single molecule in a gaseous phase, the resulting wavenumbers often deviate slightly from experimental data recorded in the solid or liquid phase. To correct for this, the calculated frequencies are uniformly scaled with a specific factor (e.g., 0.961). nih.gov The assignments of specific vibrational modes (e.g., C-H stretching, C=N stretching) are aided by Total Energy Distribution (TED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode. nih.gov For instance, in a study of 1-(quinolin-3-yl)piperidin-2-ol, a close analog, DFT calculations were used to analyze and assign the experimental FT-IR and FT-Raman spectra. researchgate.net

Table 1: Representative Calculated Vibrational Frequencies for a Quinoline-Piperidine Structure This table is illustrative, based on typical values for related structures.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Typical Experimental Region (cm⁻¹) |

|---|---|---|

| N-H Stretch (Piperidine) | ~3400 | 3300-3500 |

| C-H Stretch (Aromatic) | ~3100 | 3000-3100 |

| C-H Stretch (Aliphatic) | ~2950 | 2850-3000 |

| C=N Stretch (Quinoline) | ~1620 | 1615-1650 |

| C=C Stretch (Quinoline) | ~1580 | 1500-1600 |

| C-O-C Stretch (Ether) | ~1250 | 1000-1300 |

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically employed with DFT, is the standard for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These calculations provide theoretical spectra that can be directly compared to experimental results, aiding in the assignment of specific proton and carbon signals. For complex molecules, this computational validation is invaluable for confirming the correct structural isomer and understanding the electronic environment of each nucleus. In the analysis of 1-(quinolin-3-yl)piperidin-2-ol, calculated ¹H-NMR shifts were compared with experimental data to validate the molecular structure. researchgate.net

Prediction of Pharmacokinetic Properties

In silico tools are essential in modern drug discovery for the early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help to identify potential liabilities and guide the design of molecules with more favorable pharmacokinetic profiles.

Theoretical Assessment of Permeability and Distribution

The ability of a molecule to pass through biological membranes, such as the intestinal wall (absorption) and the blood-brain barrier (distribution), is a critical determinant of its bioavailability and therapeutic utility. Computational models are widely used to estimate these properties for novel quinoline derivatives. researchgate.netnih.gov

Key predicted parameters include:

Gastrointestinal (GI) Absorption: Models often provide a qualitative prediction (e.g., high or low) based on a combination of physicochemical properties like lipophilicity (logP), molecular weight, and polar surface area. For many quinoline derivatives, high GI absorption is predicted via passive diffusion mechanisms. nih.gov

Caco-2 Permeability: The Caco-2 cell line is a well-established in vitro model for the intestinal barrier. In silico models predict the apparent permeability coefficient (Papp), with higher values suggesting better potential for absorption in humans. nih.gov

Blood-Brain Barrier (BBB) Penetration: The ratio of the concentration of a compound in the brain to that in the blood (logBB) is computationally predicted. This is crucial for CNS-acting drugs or for avoiding unwanted CNS side effects.

Lipophilicity (logP): The octanol-water partition coefficient is a fundamental parameter that influences permeability and solubility. In silico tools provide calculated logP values that are used to assess the drug-likeness of a compound. nih.gov

Table 2: Illustrative In Silico Pharmacokinetic Predictions for Quinoline Derivatives This table presents a typical output from ADMET prediction software for compounds of this class.

| Parameter | Predicted Value/Range | Interpretation |

|---|---|---|

| GI Absorption | High | Well absorbed from the gut. |

| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | > 10 | High permeability. |

| BBB Penetrant | Yes/No | Indicates potential to cross the blood-brain barrier. |

| logP (WLOGP) | 2.0 - 4.0 | Optimal range for balancing solubility and permeability. nih.gov |

| Aqueous Solubility (logS) | > -4.0 | Moderate to good solubility. nih.gov |

Computational Metabolism Prediction

Predicting how a compound will be metabolized is crucial for understanding its half-life and potential for forming active or toxic metabolites. The Cytochrome P450 (CYP) family of enzymes is responsible for the phase I metabolism of a vast number of drugs. nih.govbenthamscience.com Computational tools are used to predict both which CYP isoforms are likely to metabolize the compound and the specific atomic positions, or Sites of Metabolism (SoMs), that are most susceptible to modification. nih.govnih.gov

Methods for predicting SoMs include:

Rule-based/Expert Systems: These systems use a curated knowledge base of known metabolic transformations to identify susceptible functional groups within the molecule. nih.gov

Machine Learning Models: Trained on large datasets of known drug metabolism, these models can predict SoMs with high accuracy. semanticscholar.org

Quantum Mechanics (QM) and Docking: Hybrid methods combine molecular docking of the compound into the active site of a specific CYP enzyme (e.g., CYP3A4, CYP2D6) with QM calculations. nih.govsemanticscholar.org The docking pose identifies which atoms are in proximity to the enzyme's catalytic heme iron, while QM calculations determine the activation energy required for hydrogen abstraction or oxidation at that site. The lowest activation energy often corresponds to the primary SoM. semanticscholar.org

For this compound, likely SoMs would include:

Aromatic hydroxylation on the quinoline ring.

Aliphatic hydroxylation on the piperidine ring, particularly at carbons adjacent to the nitrogen or the ether linkage.

N-dealkylation of the piperidine ring.

These predictions are critical for guiding medicinal chemistry efforts to block metabolic liabilities, for instance, by substituting hydrogen with fluorine at a predicted SoM, thereby improving the compound's metabolic stability. researchgate.net

Exploration of Derivatives and Analogues of 2 Piperidin 3 Yloxy Quinoline

Structural Modifications of the Quinoline (B57606) Ring System

The quinoline moiety, a bicyclic aromatic heterocycle, is a "privileged structure" in drug discovery, known for its presence in a wide array of biologically active compounds. nih.govnih.gov Modifications to this part of the molecule can significantly impact its properties.

Introduction of Heteroatoms or Fused Rings into the Quinoline Scaffold

A key strategy in modifying the quinoline ring is the introduction of additional heteroatoms or the fusion of other ring systems. Replacing a carbon atom within the quinoline's bicyclic structure, for instance with a nitrogen atom, results in analogues like naphthyridines. This bioisosteric replacement can alter the molecule's hydrogen bonding capacity, dipole moment, and metabolic stability. uomustansiriyah.edu.iq

Furthermore, fusing additional heterocyclic or carbocyclic rings to the quinoline scaffold can extend the molecule's shape and electronic distribution, potentially accessing new binding interactions. For example, the synthesis of indolo[2,3-b]quinolines, known as neocryptolepine (B1663133) analogues, creates a fused tetracyclic system with demonstrated biological activities. nih.gov Such modifications are crucial for exploring the spatial and electronic requirements of target proteins.

Variation of Substituents at Different Quinoline Positions (e.g., 4-aminoquinoline (B48711), 8-hydroxyquinoline (B1678124) derivatives)

Attaching various substituents to the quinoline ring is a fundamental approach to modulate activity. The nature and position of these groups can profoundly influence the compound's interaction with biological targets.

4-Aminoquinoline Derivatives: The introduction of an amino group at the 4-position of the quinoline ring is a well-established strategy in medicinal chemistry. wikipedia.orgnih.gov This modification can introduce a key hydrogen bond donor, which may interact with specific residues in a receptor's binding site. peerj.com For instance, studies on 4-aminoquinoline derivatives have shown that the spatial location of the amino group is a critical determinant of their biological activity. nih.govpeerj.com The development of novel 4-aminoquinolines continues to be an active area of research for various therapeutic applications. nih.govresearchgate.net

8-Hydroxyquinoline Derivatives: The 8-hydroxyquinoline scaffold is a prominent chelating agent, capable of binding metal ions. scispace.comrroij.com Incorporating this moiety can confer new mechanisms of action. The hydroxyl group at the 8-position, in proximity to the ring nitrogen, allows for the formation of stable complexes with various metal ions, which is a key feature of its biological profile. scispace.comnih.gov The synthesis of 8-hydroxyquinoline derivatives is often pursued to develop agents for a range of therapeutic areas, leveraging their unique chemical properties. nih.govrroij.comnih.gov

The strategic placement of other substituents, such as halogens, alkyl, or alkoxy groups at various positions (e.g., C-6, C-7), can also fine-tune the electronic properties and lipophilicity of the molecule, impacting its absorption, distribution, and target affinity. google.comnih.gov

Modifications of the Piperidine (B6355638) Moiety

The piperidine ring provides a flexible, basic nitrogen center that is crucial for the parent compound's activity. Modifications to this moiety are explored to optimize its size, basicity, and substitution pattern.

Ring Size Variation (e.g., Pyrrolidine, Piperazine (B1678402), Azepane analogs)

Altering the size of the saturated heterocyclic ring can probe the spatial constraints of a target's binding pocket. nih.gov

Piperazine Analogs: The introduction of a piperazine ring, which contains a second nitrogen atom, offers an additional site for substitution or hydrogen bonding. jocpr.comnih.gov This can significantly alter the compound's polarity, basicity, and interaction profile. Piperazine-containing compounds are common in drug discovery across numerous therapeutic fields. jocpr.comrsc.org

Azepane Analogs: Expanding the ring to a seven-membered azepane creates a larger, more flexible structure. nih.govnih.gov This modification is used to determine if a larger binding pocket can be accommodated, potentially leading to enhanced affinity or a change in activity. nih.gov

The table below summarizes the structural changes when varying the ring size of the piperidine moiety.

| Original Moiety | Analogue Moiety | Ring Size | Number of Heteroatoms | Key Structural Change |

| Piperidine | Pyrrolidine | 5-membered | 1 (Nitrogen) | Ring contraction, altered N-position geometry |

| Piperidine | Piperazine | 6-membered | 2 (Nitrogen) | Introduction of a second nitrogen atom |

| Piperidine | Azepane | 7-membered | 1 (Nitrogen) | Ring expansion, increased flexibility |

Nitrogen Substitution Patterns and their Impact on Basicity and Interactions

The nitrogen atom of the piperidine ring is typically protonated at physiological pH, forming a crucial ionic interaction with biological targets. Substituting this nitrogen with various alkyl or aryl groups directly impacts its basicity (pKa) and steric profile. nih.gov

For example, introducing electron-withdrawing groups can decrease basicity, while small alkyl groups may enhance hydrophobic interactions. nih.gov The choice of substituent can be used to fine-tune the strength of the ionic bond or to introduce new, favorable interactions with the target protein, thereby modulating the compound's potency and selectivity. nih.gov

Positional Isomers of the Oxy-Linkage (e.g., Piperidin-2-yloxy, Piperidin-4-yloxy analogs)

Shifting the position of the ether linkage on the piperidine ring generates positional isomers that can explore different regions of a binding pocket.

Piperidin-4-yloxy Analogs: Moving the linkage from the 3-position to the 4-position results in an achiral, more symmetrical molecule. This modification directly alters the spatial trajectory of the quinoline ring relative to the piperidine nitrogen. Such analogues are synthesized to understand the topographical requirements of the receptor. nih.govvulcanchem.com

Piperidin-2-yloxy Analogs: Placing the linkage at the 2-position brings the quinoline ring into closer proximity to the piperidine nitrogen. This can lead to different intramolecular interactions and a distinct conformational preference, which in turn affects how the molecule fits into a binding site.

The table below details the positional isomers of the oxy-linkage.

| Isomer | Position of Oxy-Linkage | Chirality at Piperidine | Key Feature |

| 2-(Piperidin-3-yloxy)-quinoline | 3-position | Chiral | Asymmetric center |

| 2-(Piperidin-4-yloxy)-quinoline | 4-position | Achiral | Symmetrical linkage |

| 2-(Piperidin-2-yloxy)-quinoline | 2-position | Chiral | Linkage adjacent to the nitrogen |

Alterations of the Ether Linkage and Spacer Length

The connection between the quinoline and piperidine rings in the parent compound is a critical determinant of its biological profile. Researchers have explored replacing the ether linkage and modifying the spacer's length and flexibility to optimize activity.

The ether linkage in this compound is frequently a target for chemical modification to explore new structure-activity relationships (SAR). The substitution of this oxygen atom with other functional groups can significantly influence the compound's physicochemical properties and its interaction with biological targets.

Amide Linkers: The replacement of the ether with an amide group introduces a hydrogen bond donor and acceptor, which can lead to different binding interactions. For instance, a series of C6-substituted N-hydroxy-2-quinolineacrylamides were synthesized, demonstrating that compounds with different bridging groups, including amides, exhibit antiproliferative activity by inhibiting histone deacetylase (HDAC). nih.gov

Carbaldehyde and Related Linkers: The Vilsmeier-Haack reaction has been employed for the synthesis of quinoline-carbaldehyde derivatives. researchgate.net This synthetic flexibility allows for the introduction of various linkers, which can then be further modified to create diverse libraries of compounds for biological screening. researchgate.net

Thiadiazole and Other Heterocyclic Linkers: The incorporation of heterocyclic rings like thiadiazole as linkers can produce hybrid molecules with potentially enhanced or novel biological activities. nih.gov For example, quinoline-oxadiazole hybrids have been synthesized and evaluated as antitubercular agents. nih.gov

Interactive Table 1: Examples of Linker Modifications in Quinoline Derivatives

| Original Linker | Replacement Linker | Synthetic Method | Potential Biological Application |

|---|---|---|---|

| Ether | Amide (Acrylamide) | Standard amide coupling | Anticancer (HDAC inhibitor) nih.gov |

| Not Specified | Carbaldehyde | Vilsmeier-Haack reaction | Synthetic intermediate for diverse derivatives researchgate.net |

The length and conformational flexibility of the spacer connecting the quinoline and piperidine moieties are crucial for optimal interaction with a biological target. Variations in the chain length can alter the distance between the two key pharmacophores, while changes in flexibility can affect the molecule's ability to adopt the most favorable conformation for binding.

Research on various classes of quinoline derivatives has shown that modifying the linker can significantly impact efficacy. For example, in a series of 2-quinolineacrylamides, different types of bridging groups were synthesized, and their biological activities were evaluated. nih.gov One ether-containing compound, in particular, demonstrated distinct selectivity for the HDAC6 isoform, highlighting the importance of the linker's structure. nih.gov While specific studies on the systematic variation of the alkyl chain length in this compound were not prominently found in the search results, the principle remains a fundamental concept in medicinal chemistry. A shorter, more rigid linker may restrict the molecule to a specific conformation, which could be either beneficial or detrimental to its activity, depending on the target's binding site topology. Conversely, a longer, more flexible linker allows the molecule to explore a wider range of conformations, potentially increasing the likelihood of a productive binding event.

Interactive Table 2: Influence of Linker Properties on Biological Activity

| Linker Property | Effect on Molecule | Potential Impact on Biological Activity | Example Context |

|---|---|---|---|

| Increased Length | Increases distance between pharmacophores | May improve or hinder binding depending on target site dimensions | General principle in medicinal chemistry |

| Increased Flexibility | Allows for more conformational freedom | Can facilitate adoption of optimal binding pose | General principle in medicinal chemistry |

| Decreased Flexibility | Restricts conformational freedom | May lock the molecule in a highly active or inactive conformation | Design of conformationally constrained analogues |

Hybrid Molecules and Conjugates with Other Bioactive Scaffolds

A contemporary strategy in drug discovery involves the creation of hybrid molecules, where two or more pharmacophores are combined into a single entity. nih.govresearchgate.net This approach aims to develop compounds with dual modes of action, potentially overcoming drug resistance and improving therapeutic efficacy. researchgate.net The quinoline scaffold is a popular component in the design of such hybrids. nih.govresearchgate.net

Various bioactive moieties have been conjugated with quinoline to create novel hybrid compounds. Examples include:

Quinoline-coumarin hybrids researchgate.net

Quinoline-benzothiadiazole hybrids researchgate.net

Quinoline-thiazole hybrids researchgate.net

Quinoline-triazine hybrids researchgate.net

Quinoline-oxadiazole hybrids nih.gov

One study reported on a quinolone-coupled hybrid that exhibited potent, broad-spectrum antibacterial activity, targeting both LptA and Top IV proteins in bacteria. nih.gov This dual-target mechanism is a significant advantage of the hybridization strategy. nih.gov Another area of exploration involves the synthesis of quinoline-imidazolium salts and hydrazide-hydrazone-quinoline hybrids, which have shown promise as antimicrobial agents. researchgate.net The development of these hybrid molecules underscores the versatility of the quinoline scaffold as a platform for creating innovative therapeutic agents with potentially improved pharmacological profiles. nih.gov

Patent Landscape and Intellectual Property in Quinoline Piperidine Chemistry

Overview of Patented Quinoline-Piperidine Derivatives

The quinoline (B57606) scaffold is a well-recognized heterocyclic motif with a wide range of applications in various disease categories, including malaria, cancer, and inflammatory conditions. nih.goveurekaselect.com The incorporation of a piperidine (B6355638) moiety introduces a three-dimensional character to the planar quinoline ring system, which can significantly influence the pharmacological properties of the resulting molecule. This combination has led to the generation of a vast number of patented derivatives.

A review of the patent literature reveals a multitude of patents covering quinoline-piperidine derivatives with diverse substitution patterns. These patents, filed by various pharmaceutical companies and research institutions, claim not only the chemical structures of these compounds but also their synthesis and therapeutic applications. eurekaselect.com The linkage between the quinoline and piperidine moieties is a key area of structural diversity, with ether, amine, and amide linkages being commonly explored.

For the specific subclass of quinoline-piperidine ethers, where an oxygen atom connects the two ring systems, a number of patents have been granted. These patents often claim a genus of compounds with variations in the substitution on both the quinoline and piperidine rings. For instance, a patent might claim a series of 2-alkoxyquinoline derivatives with a piperidine moiety attached at a specific position. tandfonline.com

While a comprehensive list of all patented quinoline-piperidine derivatives is beyond the scope of this article, the following interactive table provides a representative overview of the types of derivatives that have been the subject of patent protection.

| Representative Derivative Type | General Structure | Key Patented Features | Example Patent Reference (if available) |

| 4-Aminoquinoline-Piperidine Conjugates | A 4-aminoquinoline (B48711) core linked to a piperidine side chain. | Variations in substituents on the quinoline ring and the piperidine nitrogen. Linker modifications. | Not specified in provided results. |

| Quinoline-Piperazine Derivatives | A quinoline ring linked to a piperazine (B1678402) ring. | Substitutions on both the quinoline and piperazine rings. Investigated for CNS disorders. google.com | Not specified in provided results. |

| 2-Substituted Quinoline Ethers | A quinoline ring with a substituent at the 2-position connected via an ether linkage to a piperidine or other cyclic amine. | Variations in the substituent at the 2-position and on the cyclic amine. | Not specified in provided results. |

| Quinoline Carboxamides | A quinoline ring with a carboxamide group, often with a piperidine or piperazine substituent. | Modifications of the carboxamide and the heterocyclic substituent. | Not specified in provided results. |

Key Therapeutic Areas Covered by Existing Patents

The broad therapeutic potential of quinoline-piperidine derivatives is reflected in the wide range of diseases for which they are being patented. The structural versatility of this scaffold allows for the fine-tuning of its pharmacological activity to target a variety of biological pathways.

Central Nervous System (CNS) Disorders: A significant number of patents for quinoline-piperidine derivatives are focused on the treatment of CNS disorders. These compounds have shown promise as modulators of various neurotransmitter receptors and enzymes implicated in neurological and psychiatric conditions. google.com Patented applications include treatments for:

Neurodegenerative Diseases: Such as Alzheimer's and Parkinson's disease. Some compounds are designed to modulate the activity of receptors like the RAGE (Receptor for Advanced Glycation Endproducts), which is involved in neurodegeneration. google.com

Psychiatric Disorders: Including schizophrenia, anxiety, and depression. For example, certain piperazinyl-quinoline derivatives have been patented for their potential in treating these conditions. google.com

Pain Management: The development of novel analgesics is another active area of patenting.

Oncology: The anti-cancer properties of quinoline derivatives are well-documented, and the addition of a piperidine moiety has led to the development of new patented anti-cancer agents. google.com These compounds often target key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Patented quinoline-piperidine derivatives have been investigated for their efficacy against a variety of cancers.

Inflammatory Diseases: The anti-inflammatory potential of quinoline-piperidine derivatives is another major area of patent activity. nih.gov These compounds can inhibit the production of pro-inflammatory mediators and modulate the activity of enzymes involved in the inflammatory cascade. Patents in this area cover potential treatments for conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Some quinoline derivatives have been patented as inhibitors of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. tandfonline.com

Infectious Diseases: Historically, quinoline derivatives have been at the forefront of anti-malarial drug discovery. This trend continues with the patenting of new quinoline-piperidine analogs with improved activity against drug-resistant strains of malaria. nih.gov Beyond malaria, these compounds are also being investigated and patented for their antibacterial and antiviral properties.

The following interactive table provides a summary of the key therapeutic areas and the corresponding patented quinoline-piperidine derivatives.

| Therapeutic Area | Specific Indications | Examples of Patented Compound Classes | Relevant Patent Insights |

| Central Nervous System (CNS) Disorders | Alzheimer's Disease, Parkinson's Disease, Schizophrenia, Anxiety, Depression | Piperazinyl-quinoline derivatives, RAGE modulators | Patents often claim modulation of specific CNS receptors or enzymes. google.comgoogle.com |

| Oncology | Various Cancers | Substituted quinoline derivatives | Focus on inhibiting cancer cell signaling pathways. google.com |

| Inflammatory Diseases | Rheumatoid Arthritis, Psoriasis, Inflammatory Bowel Disease | 5-Lipoxygenase inhibitors, Modulators of inflammatory cytokines | Patents target key enzymes and mediators of inflammation. tandfonline.com |

| Infectious Diseases | Malaria, Bacterial Infections, Viral Infections | 4-Aminoquinoline-piperidine conjugates | Development of agents to combat drug resistance is a key focus. nih.gov |

Analysis of Chemical Space and Patentable Innovations for Future Development

The existing patent landscape for quinoline-piperidine derivatives, while extensive, still offers significant opportunities for future innovation. An analysis of the current chemical space reveals areas that are ripe for exploration and the potential for securing new intellectual property.

Untapped Structural Diversity: While many substitution patterns on the quinoline and piperidine rings have been explored, there remains considerable scope for novel structural modifications. For the specific compound 2-(Piperidin-3-yloxy)-quinoline , the ether linkage at the 2-position of the quinoline ring and the 3-position of the piperidine ring presents a unique starting point. Future patentable innovations could focus on:

Stereochemistry: The piperidine ring in "this compound" contains a chiral center at the 3-position. Patents could be sought for specific enantiomers or diastereomers that exhibit improved therapeutic activity and reduced side effects.

Piperidine Ring Substitution: The introduction of various substituents at different positions on the piperidine ring could lead to novel compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Quinoline Ring Substitution: Further substitution on the quinoline ring, particularly at positions that have been less explored in the context of the 2-oxy-piperidine linkage, could yield new patentable entities.

Bioisosteric Replacements: Replacing the ether linkage with other functionalities, such as thioethers, sulfoxides, sulfones, or various nitrogen-containing linkers, could lead to compounds with different physicochemical and pharmacological profiles, opening up new avenues for patent protection.

Novel Therapeutic Targets: The majority of current patents focus on well-established therapeutic targets. A key area for future innovation lies in the discovery and validation of novel biological targets for quinoline-piperidine derivatives. This could involve screening these compounds against a broader range of enzymes, receptors, and ion channels implicated in various diseases. Identifying a novel mechanism of action for a quinoline-piperidine compound would provide a strong basis for a new patent.

Drug Delivery and Formulation: Beyond the chemical structure of the active pharmaceutical ingredient (API), innovations in drug delivery and formulation can also be patented. For a compound like "this compound," developing novel formulations that enhance its solubility, bioavailability, or enable targeted delivery to specific tissues or organs could be a valuable area for intellectual property protection. This could include the development of prodrugs, nanoparticles, or other advanced drug delivery systems.

Combination Therapies: Patenting the use of a quinoline-piperidine derivative in combination with other existing drugs for a synergistic therapeutic effect is another promising strategy. Such patents would claim the method of treating a specific disease by co-administering the two or more therapeutic agents.

Conclusions and Future Research Directions

Synthesis of Novel Analogs of 2-(Piperidin-3-yloxy)-quinoline with Tailored Properties

Future synthetic efforts will concentrate on creating novel analogs of this compound with precisely engineered properties to enhance therapeutic efficacy and specificity. The versatility of the quinoline (B57606) scaffold allows for extensive modification. nih.gov Research indicates that strategic functionalization of the quinoline and piperidine (B6355638) rings is a viable strategy for optimizing biological activity.

Key synthetic strategies will likely include:

Modification of the Quinoline Core: Introducing various substituents onto the quinoline ring system can modulate the electronic and steric properties of the molecule. For instance, the introduction of flexible alkylamino side chains or bulky alkoxy groups has been shown to enhance the antiproliferative activity of some quinoline derivatives. nih.gov

Functionalization of the Piperidine Moiety: The piperidine ring offers another site for chemical modification to fine-tune the compound's pharmacological profile. Synthesizing derivatives with different substitutions on the piperidine can influence target binding and pharmacokinetic properties. nih.govnih.gov

Creation of Hybrid Molecules: A growing trend involves the synthesis of hybrid molecules that combine the quinoline-piperidine scaffold with other biologically active pharmacophores. nih.gov This approach aims to create multifunctional molecules with potentially dual modes of action. For example, conjugating the scaffold with chalcones has been explored to develop new antidepressant agents. researchgate.net